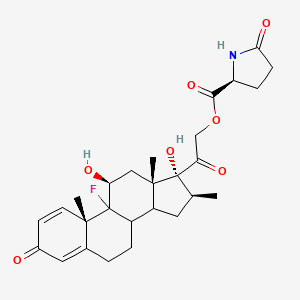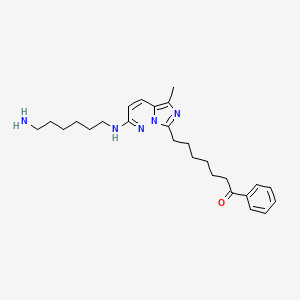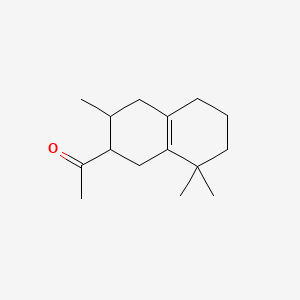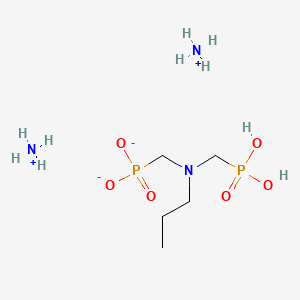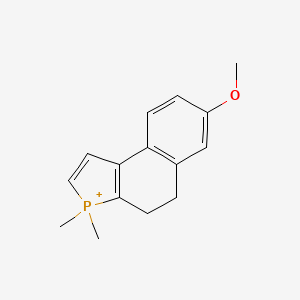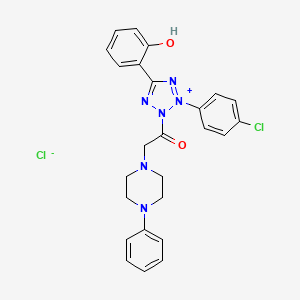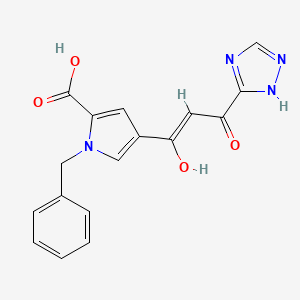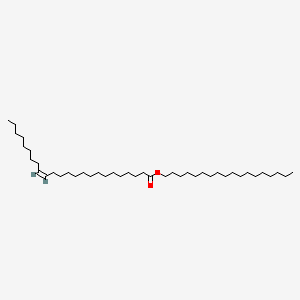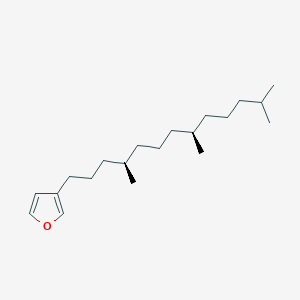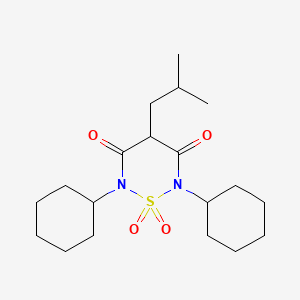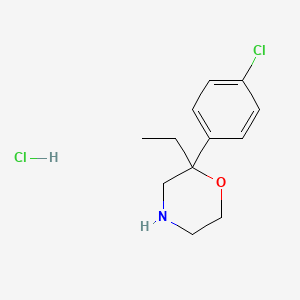
3-(4-Chlorophenoxy)-2-methoxy-N,N-dimethyl-4-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenoxy)-2-methoxy-N,N-dimethyl-4-nitroaniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a chlorophenoxy group, a methoxy group, and a nitro group attached to an aniline backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenoxy)-2-methoxy-N,N-dimethyl-4-nitroaniline typically involves multiple steps. One common method starts with the nitration of 4-chlorophenol to introduce the nitro group. This is followed by the etherification of the nitrophenol with 2-methoxy-N,N-dimethylaniline under basic conditions to form the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of industrial-grade reagents and solvents ensures cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenoxy)-2-methoxy-N,N-dimethyl-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ether bond can be cleaved under acidic or basic conditions to yield phenol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: 3-(4-Chlorophenoxy)-2-amino-N,N-dimethyl-4-nitroaniline.
Substitution: Various substituted aniline derivatives.
Hydrolysis: Phenol derivatives.
Applications De Recherche Scientifique
3-(4-Chlorophenoxy)-2-methoxy-N,N-dimethyl-4-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenoxy)-2-methoxy-N,N-dimethyl-4-nitroaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorophenoxyacetic acid: A plant growth regulator with similar structural features.
N-(3-chloro-4-(4-chlorophenoxy)-phenyl)-2-hydroxy-3,5-diiodobenzamide: Known for its anthelmintic properties.
Uniqueness
3-(4-Chlorophenoxy)-2-methoxy-N,N-dimethyl-4-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. Its structural features allow it to participate in a wide range of chemical reactions and make it a versatile compound for various applications.
Propriétés
Numéro CAS |
94313-75-4 |
|---|---|
Formule moléculaire |
C15H15ClN2O4 |
Poids moléculaire |
322.74 g/mol |
Nom IUPAC |
3-(4-chlorophenoxy)-2-methoxy-N,N-dimethyl-4-nitroaniline |
InChI |
InChI=1S/C15H15ClN2O4/c1-17(2)12-8-9-13(18(19)20)15(14(12)21-3)22-11-6-4-10(16)5-7-11/h4-9H,1-3H3 |
Clé InChI |
SAXSJUKXNJYCBO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C(=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


